

A Comparative Analysis of ULK1 Inhibitors: MRT68921 vs. SBI-0206965

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Compound of Interest

Compound Name: MRT-83

Cat. No.: B15543520

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This guide provides a detailed comparison of two prominent small molecule inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1): MRT68921 and SBI-0206965. ULK1 is a critical serine/threonine kinase that plays a central role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.^[1] As such, inhibitors of ULK1 are invaluable tools for researchers studying autophagy and hold potential as therapeutic agents in various diseases, including cancer.^[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols.

Introduction to the Compounds

MRT68921 is a potent, ATP-competitive dual inhibitor of ULK1 and its close homolog ULK2.^[2]^[3]^[4]^[5]^[6] It was initially developed as part of a series of compounds targeting TANK-binding kinase 1 (TBK1) but was found to have strong activity against ULK kinases.^[7]

SBI-0206965 is a highly selective, cell-permeable inhibitor of ULK1.^[8]^[9] It demonstrates significant selectivity for ULK1 over ULK2 and has been characterized against large kinase panels, making it a widely used tool to probe ULK1-specific functions.^[1]^[8]^[9]

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics for MRT68921 and SBI-0206965, based on in vitro and cellular assays.

In Vitro Kinase Inhibition

Target Kinase	MRT68921 IC50	SBI-0206965 IC50
ULK1	2.9 nM[2][3][4][5][10]	108 nM[8][9][11]
ULK2	1.1 nM[2][3][4][5][10]	711 nM[5][8][11][12]
AMPK	45 nM[10]	More potent than ULK1 in some assays[13][14]
NUAK1	Potent inhibitor[2]	Potently inhibits[13][14]
TBK1	Potent inhibitor[7][15]	Not a primary target

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Cellular Activity

Cell Line(s)	MRT68921 Cellular IC50 (Cytotoxicity)
Various Cancer Cell Lines	1.76 - 8.91 μ M[16][17]
NCI-H460	~1.76 μ M[17]
293T (Normal)	> 20 μ M (approx. 10-fold less sensitive than cancer cells)[16][17]

Cellular IC50 values for cytotoxicity can vary significantly based on the cell line and assay duration.

Kinase Selectivity Profile

MRT68921 demonstrates potent inhibition of both ULK1 and ULK2. However, it is a multi-targeted inhibitor, also showing significant activity against other kinases, including the AMPK-related kinases (such as NUAK1) and TBK1.[7][15] One screen revealed that at a concentration of 1 μ M, MRT68921 inhibited 44 out of 80 tested kinases, highlighting its relatively broad specificity.[7] This promiscuity should be considered when interpreting experimental results, as observed phenotypes may not be solely due to ULK1/2 inhibition.

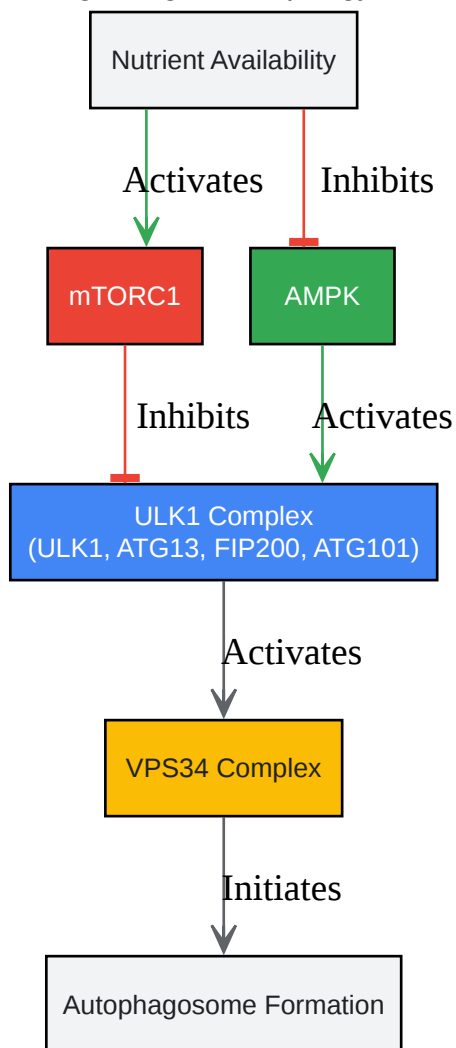
SBI-0206965 exhibits greater selectivity for ULK1, with an approximately 7-fold higher IC₅₀ for ULK2.[5][9] A comprehensive screen against 456 kinases demonstrated high selectivity; at a 10 μ M concentration, only 10 kinases were inhibited, including ULK1/2, FAK, FLT3, Src, and Jak3.[1][11] Despite this, other studies have identified it as a potent inhibitor of AMPK, in some contexts more effective against AMPK than ULK1.[13][14][18] This dual activity against two key regulators of autophagy (ULK1 and AMPK) is a critical consideration for its use.

Signaling Pathway and Experimental Workflow

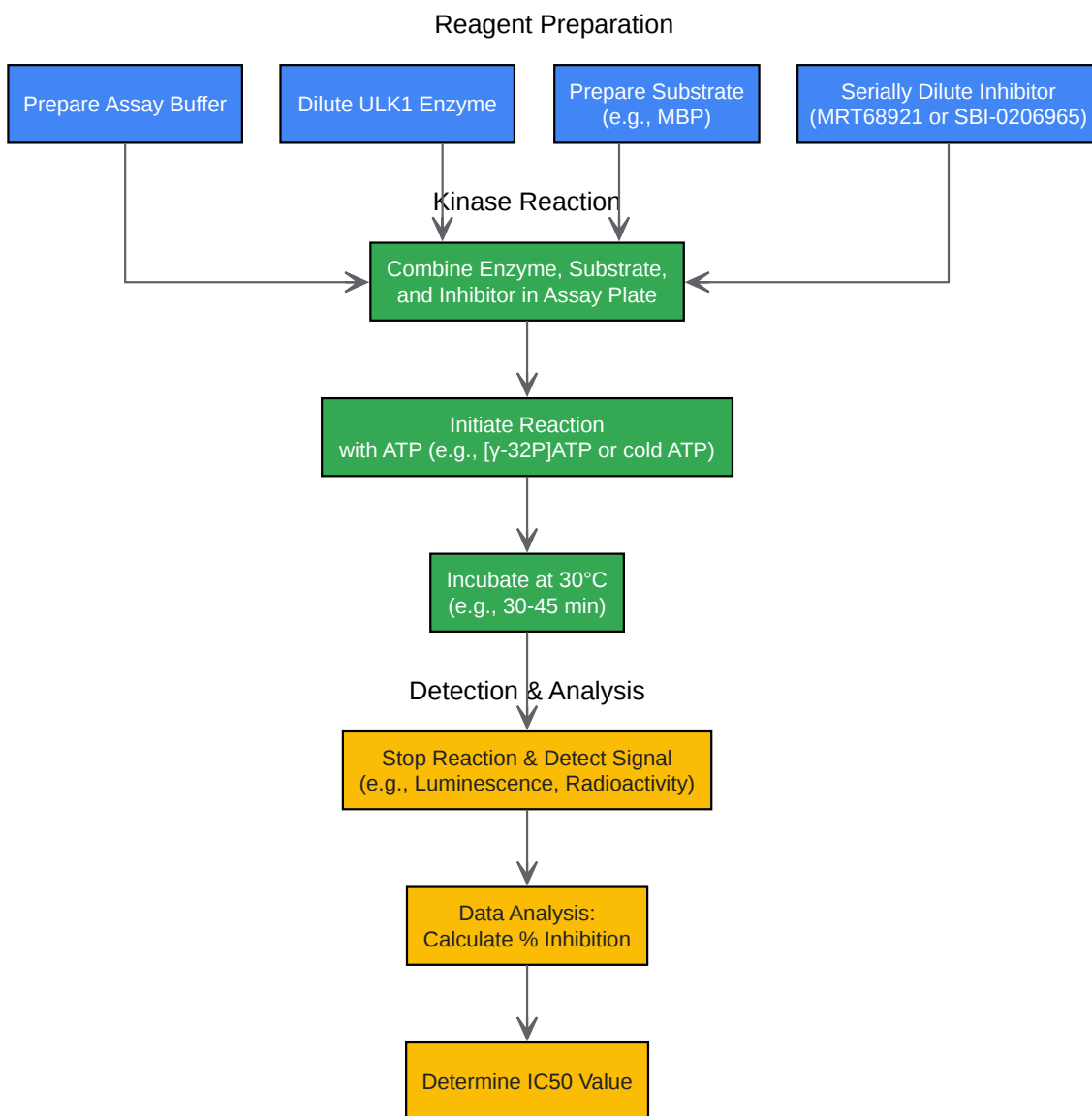
ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade, integrating signals from nutrient sensors like mTORC1 and AMPK.

ULK1 Signaling in Autophagy Initiation



Workflow for In Vitro ULK1 Kinase Inhibition Assay

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